1-(1,1,2,2-Tetrafluoroethoxy)propane
Overview
Description
1-(1,1,2,2-Tetrafluoroethoxy)propane is an organic compound with the molecular formula C5H8F4O. It is characterized by the presence of a tetrafluoroethoxy group attached to a propane backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,1,2,2-Tetrafluoroethoxy)propane can be synthesized through the reaction of 1-propanol with tetrafluoroethylene. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined in precise ratios. The process is optimized to maximize efficiency and minimize by-products. The final product is then purified through distillation or other separation techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-(1,1,2,2-Tetrafluoroethoxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the tetrafluoroethoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted ethers.
Scientific Research Applications
1-(1,1,2,2-Tetrafluoroethoxy)propane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized as a refrigerant, propellant in aerosols, and blowing agent in foam production
Mechanism of Action
The mechanism by which 1-(1,1,2,2-Tetrafluoroethoxy)propane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrafluoroethoxy group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. These interactions can modulate enzyme activity and influence cellular processes .
Comparison with Similar Compounds
- 1,1,2,2-Tetrafluoroethyl n-propyl ether
- 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane
- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether
Uniqueness: 1-(1,1,2,2-Tetrafluoroethoxy)propane stands out due to its specific tetrafluoroethoxy group, which imparts unique chemical properties such as high thermal stability and low global warming potential. These characteristics make it particularly valuable in applications requiring high performance under extreme conditions .
Properties
IUPAC Name |
1-(1,1,2,2-tetrafluoroethoxy)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F4O/c1-2-3-10-5(8,9)4(6)7/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYAWNMYIUDQER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621423 | |
Record name | 1-(1,1,2,2-Tetrafluoroethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380-48-3 | |
Record name | 1-(1,1,2,2-Tetrafluoroethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyl 1,1,2,2-tetrafluoroethyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(1,1,2,2-Tetrafluoroethoxy)propane improve the performance of lithium metal batteries?
A1: this compound's unique molecular structure enhances its dipole moment, influencing its interaction with lithium ions in the electrolyte. [] This altered interaction promotes the formation of a more stable solid-electrolyte interphase (SEI) rich in inorganic components. [] This stable SEI effectively hinders lithium dendrite growth, a major cause of performance degradation in LMBs. [] Consequently, LMBs employing TNE-based LHCE exhibit improved stability and Coulombic efficiency, indicating enhanced long-term performance. []
Q2: Can you elaborate on the role of this compound’s molecular structure in its function within the electrolyte?
A2: The fluorine atoms in this compound increase its polarity compared to less fluorinated counterparts. [] This higher polarity influences the solvation structure of lithium ions within the electrolyte, leading to a favorable environment for the formation of a stable and protective SEI layer on the lithium metal anode. []
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